2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
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Overview
Description
2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that features a unique combination of functional groups, including a dioxolane ring and a thienyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often require an acid catalyst to facilitate the formation of the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetalization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thienyl derivatives.
Scientific Research Applications
2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, while the thienyl ketone moiety can participate in various biochemical interactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: A related compound with similar dioxolane ring structure.
1-benzo[1,3]dioxol-5-yl-indoles: Compounds with a dioxolane ring and indole moiety, known for their anticancer properties.
Benzo[d][1,3]dioxole substituted organo selenium compounds: Compounds incorporating a dioxolane subunit with potential biological activities.
Uniqueness
2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is unique due to its combination of a dioxolane ring and a thienyl ketone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-13(2,3)8-9(14)10-4-5-11(17-10)12-15-6-7-16-12/h4-5,12H,6-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMSZRGTPPYKDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=C(S1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641910 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-86-6 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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